Bis(2-hydroxyethyl) adipate

Description

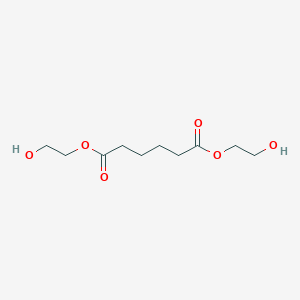

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-hydroxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZKTFHQZNLYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40021-83-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10168781 | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-12-5 | |

| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of Bis 2 Hydroxyethyl Adipate

Esterification Reactions for Bis(2-hydroxyethyl) Adipate (B1204190) Formation

Esterification, a fundamental reaction in organic chemistry, is the principal method for producing bis(2-hydroxyethyl) adipate. This can be achieved through direct reaction of adipic acid with a glycol or via a transesterification pathway using an adipate derivative.

The most straightforward method for synthesizing this compound is the direct esterification of adipic acid with ethylene (B1197577) glycol. unina.it This reversible reaction involves heating the two reactants, typically in the presence of a catalyst, to form the desired diester and water as a byproduct. To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture.

The reaction proceeds in a stepwise manner, with the initial formation of the monoester, 2-hydroxyethyl adipate, followed by the esterification of the second carboxylic acid group to form the final product, this compound. The kinetics of this reaction are influenced by several factors, including temperature, the molar ratio of reactants, and the type and concentration of the catalyst. researchgate.netjournalajocs.com Increasing the temperature generally increases the reaction rate. researchgate.net An excess of ethylene glycol is often used to shift the equilibrium towards the formation of the diester. journalajocs.com

A study on the direct esterification of adipic acid and ethylene glycol catalyzed by tetrabutyl titanate established a second-order kinetic model. researchgate.net The research demonstrated that the rate of the esterification reaction increases with higher reaction temperatures, greater catalyst concentrations, and a higher initial molar ratio of ethylene glycol to adipic acid. researchgate.net

| Parameter | Effect on Reaction Rate |

| Temperature | Increased temperature leads to a higher reaction rate. researchgate.net |

| Catalyst Concentration | Higher catalyst concentration increases the reaction rate. researchgate.net |

| Reactant Molar Ratio | A higher molar ratio of ethylene glycol to adipic acid favors product formation. journalajocs.com |

An alternative route to this compound is through transesterification. This process involves the reaction of an adipate ester, most commonly dimethyl adipate, with ethylene glycol. smolecule.comupc.edu This method can be advantageous as it often proceeds under milder conditions compared to direct esterification and avoids the production of water, simplifying product purification.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of ethylene glycol on the carbonyl carbon of the adipate ester, leading to the displacement of the original alcohol (e.g., methanol). smolecule.com Similar to direct esterification, this is an equilibrium-controlled process, and the removal of the displaced alcohol is necessary to drive the reaction to completion. upc.edu

Research into the transesterification of dimethyl adipate with ethylene glycol has shown that various catalysts can be employed to facilitate the reaction. upc.edu The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, titanium(IV) butoxide has been used as a catalyst in the synthesis of poly(ester-amide)s derived from PET, where a transesterification reaction between dimethyl terephthalate (B1205515), dimethyl isophthalate, and ethylene glycol is a key step. upc.edu

Catalysis in this compound Synthesis

Catalysts play a crucial role in the synthesis of this compound, as they increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, are utilized in industrial and laboratory settings.

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and selectivity. Common homogeneous catalysts for esterification and transesterification reactions include strong mineral acids like sulfuric acid and organometallic compounds. researchgate.netgoogle.com

Organometallic catalysts, particularly those based on titanium, tin, and zirconium, are widely used. google.com Titanium alkoxides, such as tetrabutyl titanate, are particularly effective for the esterification of adipic acid with glycols. researchgate.netjournalajocs.com A kinetic study on the esterification of adipic acid with 1,6-hexanediol (B165255) catalyzed by tetrabutyl titanate revealed that the rate constant of the esterification increases with the concentration of the catalyst. journalajocs.com Similarly, iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃) have been shown to be effective homogeneous catalysts for the transesterification of fatty acid esters. rsc.org

While homogeneous catalysts offer high efficiency, their separation from the final product can be challenging and costly.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including easy separation from the product and the potential for catalyst recycling, which aligns with the principles of green chemistry. smolecule.com

Solid acid catalysts are a prominent class of heterogeneous catalysts used for esterification. google.com These materials, such as ion-exchange resins (e.g., Amberlyst 15) and mixed metal oxides, possess acidic sites on their surface that catalyze the reaction. smolecule.comsphinxsai.com For example, Amberlyst 15 has been studied for the esterification of adipic acid with methanol, where it was found that increasing the catalyst loading enhanced the reaction rate. sphinxsai.com Zinc-doped calcium oxide nanospheroids have also been identified as an efficient heterogeneous catalyst for the amidation of triglycerides, a reaction that shares mechanistic similarities with esterification. mdpi.com

The performance of heterogeneous catalysts can be influenced by factors such as surface area, pore size, and the density and strength of the acid sites. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a sustainable and highly selective alternative for the synthesis of esters. researchgate.net Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their ability to function in non-aqueous environments and their high selectivity, which can minimize the formation of byproducts. nih.govsci-hub.box

The lipase-catalyzed synthesis of adipate esters has been successfully demonstrated. nih.gov For example, immobilized Candida antarctica lipase (B570770) has been used for the esterification of adipic acid and oleyl alcohol in a solvent-free system, achieving high conversion yields. nih.gov The mechanism of lipase catalysis involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. sci-hub.box

Enzymatic synthesis offers several advantages, including mild reaction conditions (lower temperature and pressure), high specificity, and reduced environmental impact. researchgate.net However, the cost and stability of enzymes can be limiting factors for large-scale industrial applications. Research is ongoing to develop more robust and reusable enzyme preparations. mdpi.com

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound is achieved through the esterification of adipic acid with ethylene glycol. The elucidation of its reaction mechanism is critical for optimizing synthesis, improving yield, and controlling the reaction process.

Stepwise Mechanistic Investigations

The synthesis of this compound from adipic acid and ethylene glycol is a two-step esterification reaction. The first step yields the monoester, (2-hydroxyethyl) hydrogen adipate, which then reacts with a second molecule of ethylene glycol to form the final diester product.

The reaction is typically catalyzed to proceed at a reasonable rate. Organometallic compounds, particularly titanates like tetrabutyl titanate [Ti(OBu)₄], are effective catalysts. Research has detailed an eight-step mechanism for this catalyzed esterification. researchgate.netsci-hub.se The process begins with the activation of the catalyst. The key subsequent steps involve:

Protonation of the Carboxyl Group: The catalyst facilitates the protonation of the carbonyl oxygen on the adipic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl oxygen of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated, leading to the formation of the ester linkage.

This process first forms the monoester, which then undergoes the same mechanistic steps on its remaining free carboxyl group to yield this compound.

Kinetic Studies of Reaction Rates

Kinetic studies are essential for quantifying the speed of the esterification reaction and understanding how different variables influence it. For the esterification of adipic acid (AA) and ethylene glycol (EG), a second-order kinetic model has been established and proven effective, particularly when catalyzed by tetrabutyl titanate. researchgate.netsci-hub.se

Key findings from kinetic studies indicate that the reaction rate is significantly influenced by several factors:

Temperature: Increasing the reaction temperature accelerates the rate of esterification.

Catalyst Concentration: A higher concentration of the catalyst leads to a faster reaction rate.

Reactant Ratio: The initial molar ratio of ethylene glycol to adipic acid also affects the reaction speed, with a higher ratio generally increasing the rate. researchgate.netsci-hub.se

The activation energy for the reaction provides insight into its temperature sensitivity. In a study using a tetrabutyl titanate catalyst, the activation energy for the first esterification step (formation of the monoester) was found to be higher than that of the second step (formation of the diester). sci-hub.se This indicates that the initial reaction to form the monoester is more sensitive to changes in temperature. sci-hub.se The presence of the catalyst significantly lowers the activation energy compared to the uncatalyzed reaction, highlighting its efficiency. sci-hub.se

| Parameter | Value | Conditions/Catalyst |

|---|---|---|

| Reaction Order | Second-order | Tetrabutyl titanate [Ti(OBu)₄] |

| Activation Energy (Step 1 - Monoester) | Higher than Step 2 | Tetrabutyl titanate [Ti(OBu)₄] |

| Activation Energy (Catalyzed) | 33.56 kJ/mol | Tetrabutyl titanate [Ti(OBu)₄] |

| Activation Energy (Autocatalytic/Uncatalyzed) | 56 kJ/mol | None |

| Temperature Range Studied | 403 K - 433 K | Tetrabutyl titanate [Ti(OBu)₄] |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. This involves using renewable resources, optimizing reaction conditions to eliminate waste, and finding value in by-products.

Sustainable Feedstock Utilization Strategies

A key aspect of green chemistry is the use of renewable feedstocks in place of traditional petrochemicals. For this compound, this involves sourcing its precursors, adipic acid and ethylene glycol, from sustainable origins.

Bio-ethylene glycol: Ethylene can be produced from bio-ethanol, which is fermented from renewable biomass sources like sugarcane and corn. nih.govacs.org This bio-ethylene can then be converted into bio-ethylene glycol, providing a green alternative to the petroleum-derived product.

Bio-adipic acid: Adipic acid can also be produced through biotechnological routes. For instance, fermentation processes using engineered microorganisms like Escherichia coli can convert sugars into adipic acid. Another innovative approach involves sourcing linear aliphatic dicarboxylic acids, including adipic acid, from the chemical recycling of polyethylene (B3416737) (PE) waste. researchgate.net

Solvent-Free and Eco-Friendly Process Optimization

Traditional chemical synthesis often relies on volatile and sometimes toxic organic solvents. Green chemistry promotes the reduction or elimination of these solvents.

Solvent-Free Synthesis: The esterification reaction to produce this compound can be performed under solvent-free melt conditions. google.com This approach, often conducted at elevated temperatures, eliminates the need for a solvent, thereby reducing waste and simplifying product purification.

Eco-Friendly Catalysts: The choice of catalyst is crucial. While traditional acid catalysts are effective, they can be corrosive and difficult to separate from the product. Heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids used in similar amide synthesis, offer advantages as they can be easily filtered out of the reaction mixture and potentially reused, minimizing waste. researchgate.net

Alternative Solvents: When a solvent is necessary, green alternatives are preferred. Deep Eutectic Solvents (DESs) are emerging as promising green solvents for chemical processes, including the depolymerization of plastics, as they are often biodegradable, have low toxicity, and can also act as catalysts. unisalento.it

Waste Minimization and By-product Valorization

Waste valorization involves converting waste streams and by-products into valuable materials, a cornerstone of a circular economy. A powerful analogue for this principle in polyester (B1180765) monomer production is the chemical recycling of poly(ethylene terephthalate) (PET) waste. osti.gov

PET, a widely used plastic, can be chemically broken down through glycolysis into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). researchgate.netmdpi.com This recycled BHET is a high-value chemical feedstock that can be used to synthesize new polymers, including unsaturated polyester resins and new PET, without a loss in quality. mdpi.comresearchgate.netmdpi.com The process effectively turns plastic waste into a resource.

Polymer Chemistry and Macromolecular Engineering with Bis 2 Hydroxyethyl Adipate

Role as a Monomer in Polyester (B1180765) Synthesis

Bis(2-hydroxyethyl) adipate (B1204190), as a diol, readily undergoes polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The adipate unit imparts flexibility and potential biodegradability to the resulting polymer backbone.

The synthesis of polyesters from adipic acid and various diols is a well-established process. atamanchemicals.com These polymers, known as adipic acid polyesters or poly(alkylene adipate)s, are typically formed through a melt polycondensation reaction. This process involves the reaction of a diol with adipic acid, releasing water as a byproduct to form ester linkages. atamanchemicals.com While direct homopolymerization of bis(2-hydroxyethyl) adipate is not extensively documented as a primary route, analogous polyesters are created by reacting adipic acid with diols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766). atamanchemicals.com

The properties of the resulting polyester are highly dependent on the diol used. For instance, using secondary alcohol diols instead of primary ones can lead to amorphous polymers with higher glass transition temperatures (Tg). acs.org The synthesis of high molecular weight polymethylene adipates can be achieved by using a slight molar excess of the diol component relative to the acid. google.com

Enzymatic catalysis offers an alternative pathway for polycondensation. For example, the reaction of 1,6-hexanediol (B165255) and diethyl adipate can be catalyzed by Novozym 435 to produce poly(hexylene adipate). mdpi.com This method can be performed in solution or in bulk, with parameters like temperature, vacuum, and enzyme loading influencing the final molecular weight of the polymer. mdpi.com

Copolymerization is a common strategy to tailor the properties of adipate-based polyesters for specific applications. By incorporating different comonomers, properties such as crystallinity, thermal stability, and mechanical performance can be precisely controlled.

This compound and similar adipate-containing monomers can be copolymerized with other aliphatic monomers to create a wide range of copolyesters. These aliphatic copolyesters are noted for their biodegradability. atamanchemicals.comrasayanjournal.co.in

For example, melt-polycondensation can be used to synthesize biodegradable aliphatic copolyesters from monomers like ε-caprolactone, adipic acid, and 1,6-hexanediol. nus.edu.sg Another approach involves the synthesis of random aliphatic copolyesters from sebacic acid or adipic acid, polyethylene (B3416737) glycol (PEG400), and other diols such as 1,8-octanediol (B150283) or 1,12-dodecanediol, using catalysts like titanium tetra-isopropoxide. rasayanjournal.co.in The resulting copolyesters, such as Polyethylene glycol octanediol sebacate (B1225510) and Polyethylene glycol dodecanediol (B3190140) adipate, exhibit biodegradability, with the degradation rate influenced by factors like their melting points. rasayanjournal.co.in

The properties of these copolyesters can be fine-tuned by adjusting the comonomer composition. For instance, in poly(butylene succinate-co-butylene adipate)s, varying the adipate content affects the thermal and crystalline properties of the material. mdpi.com

Table 1: Examples of Aliphatic Copolyesters Incorporating Adipate Units

| Comonomers | Synthesis Method | Key Properties/Features |

| ε-caprolactone, adipic acid, 1,6-hexanediol | Melt-polycondensation | Biodegradable aliphatic copolyester nus.edu.sg |

| Adipic acid, PEG400, 1,12-dodecanediol | Melt polycondensation | Biodegradable random aliphatic copolyester rasayanjournal.co.in |

| Diethyl adipate, 2,5-furandicarboxylic acid diethyl ester, 2° alcohol diols | Transesterification | Amorphous copolyesters with higher Tg values acs.org |

| Adipic acid, N,N'-bis(2-hydroxyethyl)-adipamide, butanediol (B1596017) | Melt polycondensation | Polyesteramide prepolymers for chain extension researchgate.net |

The introduction of aromatic units into the aliphatic polyester backbone creates aliphatic-aromatic copolyesters, which often exhibit enhanced thermal and mechanical properties while retaining a degree of biodegradability. nih.govnih.gov

A significant application involves the use of Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a major product from the chemical recycling of PET waste, as a comonomer. researchgate.netacs.org Biodegradable random copolymers, poly(ethylene aliphatate-co-terephthalate), can be synthesized directly from BHET and aliphatic dicarboxylic acids like adipic acid through a two-step melt polycondensation. researchgate.netacs.org By adjusting the ratio of aromatic (terephthalate) to aliphatic (adipate) units, properties such as crystallinity, thermo-mechanical performance, and biodegradation rate can be optimized. researchgate.netacs.orgresearchgate.net These copolymers can exhibit excellent elasticity and optical transparency, making them suitable for applications like sustainable packaging. researchgate.netacs.org

Similarly, random aliphatic-aromatic copolyesters have been synthesized from 1,4-butanediol, adipic acid, and terephthalic acid. nih.govnih.gov The composition of these copolyesters, often referred to as PBAT (poly(butylene adipate-co-terephthalate)), can be controlled to achieve a balance of properties. For example, increasing the content of BHET in poly(butylene adipate-ethylene terephthalate) copolyesters leads to a decrease in the melting point and crystallinity. researchgate.net

Table 2: Properties of Aliphatic-Aromatic Copolyesters from BHET and Adipic Acid

| Copolymer Composition (Aromatic/Aliphatic) | Tensile Strength (MPa) | Elongation at Break (%) | Haze (%) |

| Optimized PEAT Copolymers | <27 | ~700 | <10 |

| Data derived from studies on poly(ethylene aliphatate-co-terephthalate) synthesized from BHET and various aliphatic diacids, including adipic acid. researchgate.netacs.org |

Controlling the molecular architecture of polymers is crucial for tailoring their bulk properties. rsc.org For polyesters derived from monomers like this compound, several strategies can be employed to influence the final polymer structure.

The introduction of branching is a key technique. Long-chain branches can be incorporated to enhance properties like melt strength and processability. researchgate.netmdpi.com This can be achieved by adding a small amount of a multifunctional branching agent, such as pentaerythritol (B129877) or trimellitic anhydride, during polymerization. researchgate.net The study of branching agents in the synthesis of PBAT has shown that the architecture of the copolymer can be effectively modified. mdpi.com

The topology of the polymer, whether linear, branched, or cross-linked, significantly impacts its properties. rsc.org For instance, highly branched polymers typically have lower viscosities and better solubility, while cross-linked networks provide excellent mechanical and thermal stability. rsc.org Facile methods for producing topologically diverse polyesters are being developed, for example, by using a bio-derived bis(1,3-dioxolan-4-one) core that can be copolymerized with diols to create either cross-linked or branched structures depending on the reaction conditions and comonomers used. rsc.org

Furthermore, the choice of monomer isomers can influence the polymer's final characteristics. The use of methyl-branched secondary diols, as opposed to linear primary diols, has been shown to increase the glass transition temperature of the resulting furandioate-adipate copolyesters. acs.org Precise control over the synthesis process, such as in living ring-opening polymerization, allows for the creation of polymers with well-defined architectures and functionalities. caltech.edu

Copolymerization with Various Comonomers

Integration into Polyurethane Chemistry

The hydroxyl groups of this compound and its oligomers make them suitable as polyol soft segments in the synthesis of polyurethanes (PUs). These polyester polyols react with diisocyanates to form segmented block copolymers with alternating soft and hard segments, leading to a wide range of properties from soft elastomers to rigid plastics.

This compound-based polyols are used to create thermoplastic polyurethanes (TPUs). For instance, multi-block TPUs have been prepared by polymerizing hydroxyl-terminated poly(butylene adipate) (HO-PBA-OH) with 4,4'-methylenediphenyl diisocyanate (MDI) and other hydroxyl-terminated blocks like polystyrene. researchgate.net

The synthesis of polyester polyurethanes can also be achieved through enzyme-catalyzed routes that avoid the use of hazardous diisocyanates. In one such method, a bis(hydroxyethyl) carbamate (B1207046) (formed from a diamine and ethylene carbonate) is copolymerized with butane-1,4-diol and adipic acid using a lipase (B570770) catalyst to form a polyester polyurethane. rsc.org

Furthermore, adipate-based polyols are used in the formulation of waterborne polyurethanes (WPUs). Self-healing WPUs have been synthesized from poly(1,4-butylene adipate glycol), isophorone (B1672270) diisocyanate, and a sulphonate diamine extender. rsc.org Additionally, copolymers such as bis-hydroxyethyl acrylate (B77674) poly(neopentyl glycol adipate)/IPDI copolymer are used in various applications. thegoodscentscompany.comcosmileeurope.eu The properties of the final polyurethane can be tailored by the choice of the polyester polyol, the diisocyanate, and any chain extenders used. For example, using BHET as a chain extender in polyurethanes based on poly(ε-caprolactone) diol has been shown to improve the thermomechanical properties due to the introduction of aromatic rings. researchgate.net

Function as a Polyol Component in Polyurethane Synthesis

In the synthesis of polyurethanes, this compound primarily functions as a monomer for the creation of polyester polyols, which constitute the "soft segment" of the polyurethane chain. These polyester polyols, such as poly(ethylene adipate) (PEA), are synthesized through the polycondensation of this compound or by reacting adipic acid with ethylene glycol. wikipedia.orgresearchgate.net The resulting low molecular weight polyester diols are then reacted with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), to form the polyurethane. researchgate.net

The adipate-based soft segment imparts flexibility, elasticity, and specific thermal properties to the final polyurethane elastomer. revmaterialeplastice.rogantrade.com The characteristics of the polyurethane can be tailored by varying the molecular weight of the polyester polyol. For instance, poly(ethylene adipate) diols with molecular weights around 2000 g/mol are commonly used. revmaterialeplastice.ro The choice of an adipate-based polyester polyol influences the mechanical properties of the resulting polyurethane; for example, polyurethanes based on poly(ethylene adipate) diol have been shown to exhibit lower tensile modulus and strength compared to those based on other polyols like polycarbonate diol. revmaterialeplastice.ro

The nature of the diol used in the polyester polyol also plays a crucial role. An "odd-even" carbon number effect has been observed, where adipate polyester polyols based on diols with an even number of carbon atoms, such as ethylene glycol (2 carbons) and 1,4-butanediol (4 carbons), tend to result in polyurethanes with higher melting points and glass transition temperatures. gantrade.com This is attributed to the higher degree of crystallinity in the hard segments formed. gantrade.com

Application as a Chain Extender in Polyurethane Polymerization

While more commonly used to form the soft segment, diols like this compound can also theoretically function as chain extenders in polyurethane polymerization. Chain extenders are low-molecular-weight diols or diamines that react with the isocyanate groups to form the "hard segments" of the polyurethane. mdpi.comresearchgate.net These hard segments are responsible for the polymer's strength, hardness, and thermal stability through the formation of crystalline domains and hydrogen bonding. gantrade.com

The most common chain extender in MDI-based polyurethane systems is 1,4-butanediol (BDO), which leads to highly crystalline and well-defined hard segment domains. gantrade.com The use of a longer, more flexible diol like this compound as a chain extender would introduce ester linkages and a greater number of rotatable bonds into the hard segment. This would likely disrupt the packing efficiency and crystallinity of the hard domains, leading to a softer, more flexible polyurethane with a lower melting point compared to one extended with BDO.

Research on novel chain extenders has shown that the structure of the extender significantly impacts the final properties of the polyurethane. For example, using a sulfur-containing chain extender with a poly(ethylene adipate) based polyester polyol resulted in thermoplastic polyurethanes (TPUs) with lower modulus and higher elongation at break values compared to those made with BDO. researchgate.net Similarly, hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), an aromatic diol, is used to enhance thermal properties and hardness. gantrade.com While not a conventional choice, this compound could be considered in applications where a modification of the hard segment to increase flexibility and lower hardness is desired.

Derivatization for Advanced Polymer Architectures

The versatility of adipate diols extends beyond linear polyurethanes, enabling their use in more complex polymer structures through derivatization.

Synthesis of Polyesteramides Utilizing Adipate Diols

Polyesteramides (PEAs) are a class of polymers that combine the properties of both polyesters and polyamides, often exhibiting improved thermal stability and mechanical properties compared to their polyester counterparts. Adipate-based diols and their derivatives are key components in the synthesis of these materials.

One common method for synthesizing PEAs is the melt polycondensation of a diacid (or its ester), a diol, and a diamide-diol. researchgate.netresearchgate.net For example, polyesteramide prepolymers have been synthesized from adipic acid, 1,4-butanediol, and N,N'-bis(2-hydroxyethyl) adipamide (B165785). researchgate.net In this reaction, the adipic acid and butanediol form the polyester segments, while the N,N'-bis(2-hydroxyethyl) adipamide introduces the amide linkages. The properties of the resulting PEA can be tuned by adjusting the molar ratio of the diol to the diamide-diol. These prepolymers can then be further chain-extended to achieve high molecular weights. researchgate.netresearchgate.net

Another approach involves the reaction of dimethyl adipate with a diamine, such as m-xylylene diamine, to form a bisester amide. This bisester amide can then be incorporated as a comonomer in the synthesis of other polyesters, like poly(ethylene terephthalate) (PET), to create a poly(ester-amide). upc.edu The introduction of these adipate-based amide units into the polymer backbone can alter the material's crystallinity and barrier properties. upc.edu

Development of Hybrid Polymer Networks

This compound and the resulting adipate polyesters can be used to create advanced hybrid polymer networks and interpenetrating polymer networks (IPNs). These materials consist of two or more distinct polymer networks that are physically entangled or chemically crosslinked, often leading to synergistic properties.

For instance, a hybrid linear-hyperbranched poly(butylene adipate) copolymer has been developed and used as a modifier for epoxy resins. researchgate.net In this approach, linear poly(butylene adipate) oligomers are reacted with a branching agent to create a hyperbranched structure, which is then blended with the epoxy resin to form a hybrid network. This modification can significantly enhance the toughness of the epoxy. researchgate.net Similarly, poly(sorbitol adipate) has been used to create polymer networks by cross-linking with functionalized poly(ethylene glycol). mdpi.com

Interpenetrating polymer networks have also been created using adipate-based polyesters. A semi-IPN film was formed by blending a polyurethane prepolymer, made from poly(di(ethylene glycol) adipate) and hexamethylene diisocyanate, with cellulose. sci-hub.st In another example, dynamic networks with self-healing properties have been fabricated from epoxidized soybean oil and poly(butylene adipate-co-terephthalate) (PBAT). nih.gov The flexible, crystalline PBAT segments were shown to enhance the mechanical performance, achieving both high tensile strength and elongation at break. nih.gov

Influence on Polymer Crystallization and Phase Behavior

The incorporation of this compound into polymers has a profound effect on their solid-state structure, particularly their crystallization behavior and polymorphism.

Crystalline Structure Modifications and Polymorphism in Adipate-Based Polymers

Poly(butylene adipate) (PBA), a polyester derived from 1,4-butanediol and adipic acid, is known to exhibit polymorphic crystallization, meaning it can crystallize into different crystal structures, primarily the α-form and the β-form. researchgate.netacs.org The α-form is thermodynamically more stable, while the β-form is a metastable phase that tends to form under specific crystallization conditions, such as lower temperatures. acs.org The transition from the metastable β-form to the stable α-form can occur upon heating. acs.org The specific crystalline form present significantly influences the polymer's physical properties and biodegradability. nih.gov

Similarly, in random copolyesters of poly(hexamethylene adipate-co-butylene adipate), the composition of the comonomers regulates the crystalline modification. acs.org The presence of hexamethylene adipate units favors the formation of the PBA β-form crystal, as its chain conformation is more compatible with the β-form's crystalline lattice. acs.org These studies demonstrate that the crystalline structure and polymorphism of adipate-based polymers can be precisely controlled through copolymerization, allowing for the fine-tuning of material properties.

The table below summarizes the effect of incorporating Bis(2-hydroxyethyl) terephthalate (BHET) on the thermal properties of poly(butylene adipate)-based copolyesters.

| BHET Content (mol%) | Melting Point (°C) | Crystallinity (%) | Crystal Form Favored |

| 0 | Highest | Highest | α-form (pure) |

| < 15 | Decreases | Decreases | Mixed α- and β-form |

| ≥ 15 | Further Decreases | Further Decreases | β-form |

This table is a generalized representation based on findings in the cited literature. researchgate.netspringerprofessional.de

Investigation of Amorphous and Crystalline Phase Separations

In the realm of polymer chemistry, the performance and physical characteristics of semi-crystalline polymers are intrinsically linked to their morphology, which is defined by the arrangement of crystalline and amorphous domains. Poly(ethylene adipate) (PEA), the polyester derived from this compound, is a semi-crystalline polymer and as such, exhibits a distinct phase separation between its ordered crystalline lamellae and disordered amorphous regions. wikipedia.orgmdpi.com

The investigation into this phase separation is crucial for understanding the material's properties. The crystalline portions provide structural integrity and rigidity, while the amorphous zones contribute to flexibility and toughness. The glass transition temperature (Tg) is a key characteristic of the amorphous phase, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. goalparacollege.ac.inspecialchem.com For semi-crystalline polymers like PEA, this transition is a property exclusive to the amorphous domains, while the crystalline regions remain stable until the melting temperature (Tm) is reached. goalparacollege.ac.inspecialchem.com

The degree of crystallinity, which is the mass or volume fraction of the crystalline phase, is a critical parameter determined through techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and density measurements. researchgate.netnih.gov This value is not fixed and can be significantly influenced by the thermal history of the material, including crystallization temperature and cooling rate.

In some semi-crystalline polyesters, the amorphous phase itself is not homogenous and can be further divided into a mobile, or 'free,' amorphous fraction and a rigid, or 'constrained,' amorphous fraction. The constrained amorphous phase is located at the interface with the crystalline lamellae and its mobility is restricted. This can lead to complex thermal behaviors, such as the appearance of dual glass transitions in dynamic mechanical thermal analysis (DMTA). researchgate.net While specific studies detailing dual amorphous phases in PEA are not prevalent, this concept is a key area of investigation in similar polyesters.

The crystalline structure of PEA is typically monoclinic. wikipedia.org The morphology is often characterized by the formation of spherulites, which are spherical aggregates of crystalline lamellae radiating from a central nucleus. wikipedia.orgpsu.edu The space between these lamellae is filled with the amorphous phase. Advanced microscopy techniques, such as Atomic Force Microscopy (AFM), can be utilized to visualize these distinct phases and understand their spatial arrangement. psu.edu

The table below summarizes the key characteristics of the amorphous and crystalline phases in poly(ethylene adipate).

| Property | Amorphous Phase | Crystalline Phase |

| Structure | Disordered, random polymer chains | Ordered, folded-chain lamellae forming spherulites |

| Key Thermal Transition | Glass Transition (Tg) | Melting Temperature (Tm) |

| Physical State | Glassy below Tg, Rubbery above Tg | Solid until Tm |

| Mechanical Contribution | Flexibility, Toughness | Rigidity, Strength |

| Typical Morphology | Interlamellar regions within spherulites | Lamellae, Spherulites |

Kinetics of Crystallization and Melting Behavior

The transformation of poly(ethylene adipate) (PEA) from a molten or glassy state into a semi-crystalline solid is governed by the kinetics of crystallization, which, along with the subsequent melting behavior, dictates the material's final properties. These processes are extensively studied using techniques like Differential Scanning Calorimetry (DSC), which can monitor the heat flow associated with phase transitions as a function of temperature and time.

Kinetics of Crystallization:

The crystallization of PEA can proceed under isothermal (constant temperature) or non-isothermal (constant cooling or heating rate) conditions. The process involves two main stages: nucleation, the formation of initial stable crystalline nuclei, and crystal growth, the subsequent enlargement of these nuclei into larger structures like spherulites.

Studies on the non-isothermal crystallization of PEA from its amorphous, glassy state (a process known as cold crystallization) reveal that the rate of crystallization is highly dependent on the heating rate. upc.edu The crystallization process can be analyzed using various kinetic models, such as the Avrami equation, to determine parameters like the crystallization rate constant and the Avrami exponent, which provides insight into the nucleation mechanism and geometry of crystal growth. Research has shown that for PEA, the crystallization mechanism can involve three-dimensional spherulitic growth from pre-existing nuclei. researchgate.net

The temperature at which crystallization occurs has a profound effect on the kinetics. There is an optimal temperature range for the maximum crystallization rate. For PEA, ring-banded spherulites are notably formed when crystallization is carried out between 27°C and 34°C. wikipedia.org Outside this range, different spherulitic morphologies, such as the Maltese-cross type, are observed. wikipedia.org The molecular weight of the polymer also plays a significant role; lower molecular weight PEA generally exhibits faster crystallization rates due to higher chain mobility. mdpi.com

Investigations have also distinguished between primary and secondary crystallization in PEA. researchgate.net Primary crystallization involves the main formation of spherulites from the melt or glassy state. Secondary crystallization can occur subsequently, involving the crystallization of amorphous material trapped between the primary lamellae, which can lead to a perfection of the crystal structure over time. researchgate.net

Melting Behavior:

The melting of semi-crystalline PEA, as observed by DSC, often presents as a complex phenomenon. Instead of a single, sharp melting peak, PEA frequently exhibits multiple melting endotherms. This behavior is highly dependent on the preceding crystallization conditions.

These multiple peaks can be attributed to several factors:

Melting and Recrystallization: During a slow heating scan in a DSC, less perfect or smaller crystals may melt at a lower temperature, and the resulting molten polymer can then recrystallize into more stable, higher-melting crystals, which then melt at a higher temperature.

Different Crystal Morphologies or Polymorphs: Although PEA typically crystallizes in a monoclinic form, variations in lamellar thickness or perfection can lead to a distribution of melting points. wikipedia.org

Effect of Isothermal Crystallization Temperature: The temperature at which PEA is isothermally crystallized directly influences the subsequent melting peaks observed. For instance, PEA crystallized at lower temperatures (below 30°C) may show two distinct melting peaks, while crystallization at higher temperatures can result in a different set of melting peaks. mdpi.com

The following table presents illustrative data on the non-isothermal crystallization of poly(ethylene adipate) at different heating rates, based on findings from literature. upc.edu

| Heating Rate (°C/min) | Peak Crystallization Temperature (°C) |

| 2 | -25.3 |

| 5 | -20.1 |

| 8 | -17.5 |

| 10 | -16.2 |

| 15 | -13.1 |

| 20 | -10.8 |

This data demonstrates that with an increasing heating rate, the peak crystallization temperature shifts to higher values, indicating a kinetic dependence of the crystallization process.

Advanced Degradation Pathways and Environmental Fate of Bis 2 Hydroxyethyl Adipate and Its Derivatives

Hydrolytic Degradation Mechanisms of Adipate (B1204190) Esters

Hydrolysis is a primary degradation pathway for adipate esters, involving the cleavage of the ester bond by water. nih.gov This reaction can be catalyzed by both acids and bases, and the resulting degradation rate is significantly influenced by the pH of the surrounding medium. nih.govchemrxiv.org The fundamental mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. nih.govoup.com Aliphatic polyesters, such as those based on adipic acid, are known to possess hydrolytically-labile ester bonds, making them susceptible to this form of degradation. nih.govnih.gov The process typically results in the formation of the parent dicarboxylic acid (adipic acid) and the corresponding alcohol (ethylene glycol in the case of bis(2-hydroxyethyl) adipate).

Under acidic conditions, the hydrolysis of esters is accelerated. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.govmasterorganicchemistry.com This process is reversible and is known as Fischer esterification when proceeding in the reverse direction. masterorganicchemistry.com

Key Findings in Acid-Catalyzed Hydrolysis of Adipate Esters:

| Catalyst/Condition | Substrate | Key Observation | Reference |

|---|---|---|---|

| Adipic Acid (autocatalysis) | Dimethyl adipate | Hydrolysis proceeds effectively at 185-200°C without a mineral acid catalyst. The only byproduct is mono-methyl adipate. | google.com |

| Acid Catalyst (general) | Carboxylic Acid Esters | Protonation of the carbonyl oxygen increases the carbonyl carbon's electrophilicity, facilitating nucleophilic attack by water. | nih.govmasterorganicchemistry.com |

Base-catalyzed hydrolysis, also known as saponification, is typically a more rapid and irreversible process compared to acid-catalyzed hydrolysis. nih.govmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. nih.govmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide group and forming a carboxylic acid. The carboxylic acid is subsequently deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Studies on various esters, including adipates, have confirmed that this BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is predominant. chemrxiv.orgnih.gov The rate of base-catalyzed hydrolysis is directly proportional to the concentration of both the ester and the hydroxide ions. nih.gov Research on sorbitol-based adipate copolymers showed that degradation was significantly faster in a NaOH solution (pH 13) compared to a neutral phosphate-buffered solution (pH 7.4). nih.gov Similarly, studies on synthetic organic esters, including di(2-ethylhexyl) adipate (DEHA), have been conducted to determine the second-order alkaline hydrolysis rate constants. chemrxiv.org

Comparative Degradation Rates in Different pH Conditions:

| Polymer/Ester | Condition 1 (Base) | Condition 2 (Neutral) | Observation | Reference |

|---|---|---|---|---|

| Poly(sorbitol adipate) copolymers | 0.1M NaOH (pH 13) | PBS (pH 7.4) | Degradation occurred within a day in NaOH, but was much slower (over a week) in PBS. | nih.gov |

Oxidative Degradation Processes of this compound

Oxidative degradation represents another significant abiotic pathway for the breakdown of adipate esters, particularly in the atmosphere or in environments with strong oxidizing agents. This process is often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). epa.govcolab.ws

For instance, if released into the air, di(2-ethylhexyl) adipate (DEHA) in its vapor phase is expected to degrade relatively quickly by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 16 hours. epa.gov The hydroxyl group in this compound can be oxidized to form a carboxyl group, ultimately leading to the formation of adipic acid. The degradation of polymers can be artificially induced by ROS generated from various sources, including the photolysis of water or the decomposition of hydrogen peroxide. colab.ws While direct studies on the oxidative degradation of this compound are limited, data from similar adipate esters suggest that reaction with hydroxyl radicals is a plausible and important degradation pathway in certain environmental compartments. epa.gov

Biotic Degradation Pathways for Adipate-Based Materials

The biodegradation of adipate-based materials is a critical aspect of their environmental fate, driven by the metabolic activity of microorganisms. nih.govresearchgate.net These materials can serve as a carbon source for various microbes. researchgate.netnih.gov The general pathway for the biodegradation of adipate diesters involves the sequential hydrolysis of the ester bonds, leading to the formation of a monoester of adipic acid, which is then further broken down. mdpi.com This process is facilitated by enzymes produced by microorganisms. mdpi.com

A variety of hydrolytic enzymes, including lipases, esterases, and cutinases, are capable of catalyzing the hydrolysis of the ester bonds in adipate-based polyesters. nih.govmdpi.com These enzymes typically possess a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in their active site and function by cleaving ester bonds. oup.commdpi.com

Lipases and Esterases : Lipases preferentially act on water-insoluble substrates, while esterases favor water-soluble ones. oup.commdpi.com However, numerous lipases and esterases from bacterial (e.g., Pseudomonas, Alcaligenes) and fungal (e.g., Candida, Rhizopus) sources have proven effective in degrading aliphatic polyesters. mdpi.com Studies have shown that the degradation of poly(butylene succinate-co-butylene adipate) is influenced by enzymes such as Candida cylindracea lipase (B570770) and Rhizopus delemar lipase. researchgate.net

Cutinases : Cutinases exhibit characteristics of both lipases and esterases and are highly effective against synthetic polyesters. mdpi.com Research on the cutinase ACut2 from Blastobotrys raffinosifermentans demonstrated the selective hydrolysis of diethyl adipate to its monoester form. mdpi.com In another study, a cutinase from Thermobifida cellulosilytica was engineered to enhance the hydrolysis of poly(1,4-butylene adipate) (PBA). nih.govacs.org The engineered enzyme completely hydrolyzed PBA thin films in approximately 40 minutes, twice as fast as the native enzyme. nih.govacs.org

Examples of Enzymes Active on Adipate-Based Polyesters:

| Enzyme | Source Organism | Substrate | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cutinase 1 (Thc_Cut1) | Thermobifida cellulosilytica | Poly(1,4-butylene adipate) (PBA) | Fusion with a polymer binding module significantly enhanced hydrolysis rates. | nih.gov, bohrium.com, acs.org |

| Cutinase (ACut2) | Blastobotrys raffinosifermentans | Diethyl adipate (DEA) | Optimized conditions yielded 98% monoethyl adipate, demonstrating high selectivity. | mdpi.com |

| Lipase | Candida cylindracea, Rhizopus delemar | Poly(butylene succinate-co-butylene adipate) | Enzymatic hydrolysis was a key factor in the polymer's biodegradation. | researchgate.net |

In natural environments like soil and water, diverse microbial communities are responsible for the breakdown of adipate esters. epa.govmdpi.com Studies using activated sludge have shown that adipate diesters like di(2-ethylhexyl) adipate are readily biodegradable, with a half-life of 2.7 days, and can be completely mineralized to carbon dioxide and water. epa.govnih.gov

In soil environments, adipate plasticizers are rapidly hydrolyzed. mdpi.com The degradation of butyl butoxyethyl adipate in soil, for example, results in the formation of adipic acid, butoxyethanol, and butanol. mdpi.com These intermediate metabolites are then further attacked by microorganisms. nih.govmdpi.com Butoxyethanol biodegrades to butanol and formic acid, which are generally not considered stable toxic metabolites, preventing their accumulation in nature. researchgate.netnih.govmdpi.com The rate of biodegradation can be influenced by the molecular structure of the adipate ester; lengthening the alcohol chain in the ester molecule tends to decrease the rate of hydrolysis. mdpi.com Fungal resistance tests have also shown that adipate esters can serve as a food source for microscopic fungi, indicating their susceptibility to fungal degradation. researchgate.netnih.gov

Environmental Dissipation and Transformation Studies

The environmental persistence and transformation of this compound are primarily influenced by its chemical structure, which includes ester linkages and terminal hydroxyl groups. These features make it susceptible to degradation through both biotic and abiotic processes in various environmental compartments.

Water-Based Environmental Pathways

In aquatic environments, the principal mechanisms for the dissipation of this compound are hydrolysis and biodegradation.

Hydrolysis: The ester bonds in this compound can be broken down by water in a process called hydrolysis. This reaction leads to the formation of adipic acid and ethylene (B1197577) glycol. The rate of hydrolysis is influenced by the pH of the water, with faster degradation expected in highly alkaline conditions (pH 9 or higher). epa.gov Under neutral environmental pH, this process is generally slow. The hydrolysis degradation rate in an alkaline solution has been observed to initially increase, then decrease, and finally stabilize with changes in the concentration of aromatic comonomers in related copolyesters. researchgate.netspringerprofessional.de

Biodegradation: Biodegradation by microorganisms is a key process for the removal of this compound and other adipate esters from aquatic systems. nih.gov Studies on similar adipate esters have demonstrated that they are readily biodegradable. epa.govnih.gov For instance, di(2-ethylhexyl) adipate (DEHA) has a reported biodegradation half-life of 2.7 days in activated sludge screening tests. epa.gov The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkages, which produces adipic acid and ethylene glycol. These intermediate products are then further metabolized by a variety of microorganisms. Research on related compounds suggests that complete biodegradation, resulting in carbon dioxide and water, can occur within several weeks in acclimated activated sludge systems. nih.gov Both aerobic and anaerobic degradation pathways have been identified for related compounds like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), indicating that degradation can occur in various oxygen conditions. researchgate.netnih.gov

Interactive Data Table: Water-Based Environmental Pathways

| Environmental Pathway | Description | Key Factors | Resulting Products |

|---|---|---|---|

| Hydrolysis | Chemical breakdown of the ester bonds by reaction with water. | pH, Temperature | Adipic acid, Ethylene glycol |

| Biodegradation | Microbial decomposition of the organic structure. | Microbial population, Oxygen availability, Temperature | Adipic acid, Ethylene glycol, and ultimately CO2 and water nih.gov |

Soil-Based Environmental Pathways

In terrestrial environments, the fate of this compound is determined by the interplay of sorption to soil particles, biodegradation, and potential leaching.

Biodegradation: As in aquatic systems, biodegradation is a primary degradation route for adipate esters in soil. nih.govresearchgate.net Soil microorganisms can utilize these compounds as a source of carbon. nih.govresearchgate.net The degradation process starts with the hydrolysis of the ester bonds, forming adipic acid and ethylene glycol, which are then further biodegraded. researchgate.net Studies on various adipate plasticizers have shown that they are susceptible to fungal and bacterial attack in soil. nih.govresearchgate.net The rate of biodegradation in soil is influenced by factors such as soil moisture, temperature, and the composition of the microbial community. mdpi.com For some biodegradable polyesters, complete degradation in soil can take several hundred days. acs.orgosti.gov

Interactive Data Table: Soil-Based Environmental Pathways

| Environmental Pathway | Description | Key Factors | Resulting Products |

|---|---|---|---|

| Sorption | The binding of the chemical to soil particles. | Soil organic carbon content, Clay content, Soil pH | Reduced mobility and bioavailability |

| Biodegradation | Breakdown of the compound by soil microorganisms. | Microbial activity, Soil moisture, Temperature | Adipic acid, Ethylene glycol, and ultimately CO2 and water researchgate.net |

Theoretical and Computational Investigations of Bis 2 Hydroxyethyl Adipate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Electronic Structure Elucidation and Reactivity Prediction

The electronic structure of Bis(2-hydroxyethyl) adipate (B1204190) governs its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electron distribution and electrostatic potential of the molecule. These calculations reveal that the molecule possesses significant conformational flexibility due to rotation around the single bonds in the adipate backbone.

The reactivity of Bis(2-hydroxyethyl) adipate is largely dictated by the presence of its functional groups: two terminal hydroxyl groups and two ester linkages. The hydroxyl groups can act as nucleophiles, participating in reactions such as esterification and etherification. The ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield adipic acid and ethylene (B1197577) glycol. nih.gov

Computational studies on related adipate esters and their salts have provided detailed information on charge distribution, molecular orbital energies, and electrostatic potential surfaces. These investigations help in understanding the fundamental principles that govern the chemical behavior of such compounds and allow for the development of structure-property relationships.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₆ | PubChem nih.gov |

| Molecular Weight | 234.25 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 234.11033829 Da | PubChem nih.gov |

| XlogP | -0.8 | PubChemLite uni.lu |

| Collision Cross Section ([M+H]⁺) | 152.9 Ų | PubChemLite uni.lu |

| Collision Cross Section ([M+Na]⁺) | 157.5 Ų | PubChemLite uni.lu |

This table presents computationally predicted data.

Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for modeling reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways and locate the transition state structures. This information provides quantitative data on activation energies and reaction rates.

For the synthesis of polyesters from this compound, computational models can elucidate the step-by-step mechanism of polycondensation. These models can compare different catalytic pathways, for instance, in the esterification of d-glucaric acid-1,4-lactone to dibutyl adipate, where a cooperative catalysis mechanism was proposed. tandfonline.com Similarly, in the production of adipate esters from mucic acid, a bifunctional mechanism involving deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) was supported by model reactions and spectroscopic analyses. rsc.org

The study of such reaction pathways is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield and selectivity of the desired polyester (B1180765) products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, offering insights into dynamic processes, conformational changes, and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule, and its conformation plays a significant role in its physical properties and interactions with other molecules. Conformational analysis of similar adipate esters reveals that they can adopt multiple low-energy conformations due to rotation around the central carbon-carbon bonds of the adipic acid chain. The most stable conformations tend to maximize the distance between bulky substituents while maintaining favorable orbital overlap.

In the context of poly(ethylene adipate) (PEA), the polymer derived from this compound, intermolecular interactions are critical for determining the bulk properties of the material. MD simulations of PEA blends with other polymers, such as polylactic acid (PLA), have been used to evaluate compatibility and miscibility. mdpi.comresearchgate.net These simulations consistently show strong miscibility between PLA and PEA, as indicated by negative Flory-Huggins interaction parameters. mdpi.comresearchgate.net Radial distribution function analyses can further confirm these findings by revealing details about the spatial arrangement of the polymer chains. mdpi.comresearchgate.net

Polymer Chain Dynamics and Morphology Prediction

MD simulations are particularly powerful for studying the dynamics and morphology of polymers. For poly(ethylene adipate), simulations can model the movement and entanglement of polymer chains, which are fundamental to understanding properties like viscosity and mechanical strength. The glass transition temperature (Tg) of PEA is around -50 °C, and it has a density of 1.183 g/mL at 25 °C. wikipedia.org

Computational studies have also been used to investigate the crystallization behavior of PEA. acs.org These simulations can predict how the polymer chains organize into crystalline and amorphous regions, influencing the material's mechanical and thermal properties. For instance, studies on polyurethanes with PEA soft segments have used MD simulations to calculate static structure factors, which can be compared with experimental X-ray scattering data to validate the models and provide insights into the microstructure. arxiv.org

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling combines principles of thermodynamics and chemical kinetics to describe and predict the behavior of chemical reactions. This is particularly relevant for the synthesis of polyesters, where understanding the reaction equilibrium and rates is essential for process design and optimization.

The esterification of adipic acid with alcohols to form adipate esters is a reversible reaction. Thermodynamic models can be used to calculate the equilibrium constant and predict the maximum achievable conversion under different conditions. Kinetic models, on the other hand, describe the rate at which the reaction approaches equilibrium.

For polyesterification reactions, the kinetics can be complex. A simple two-parameter model has been proposed that is based on the shift of the ionic equilibria in the carboxylic acid protolysis during the reaction and on the bimolecular nucleophilic substitution of the protolyzed acid with the alcohol. researchgate.net This model successfully describes the increase of the reaction order with respect to the carboxylic acid from 1 to 2 as the esterification proceeds. researchgate.net Such models have been tested with classical data for reactions like diethylene glycol–adipic acid and lauryl alcohol–adipic acid. researchgate.net

Kinetic and thermodynamic modeling has also been applied to the esterification of other carboxylic acids, providing a framework that can be extended to the this compound system. jchr.orgpreprints.org These models often employ activity coefficient models like UNIQUAC and UNIFAC to account for the non-ideal behavior of the reaction mixture. jchr.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Butadiene |

| 1,12-dodecanediol |

| Acetic Acid |

| Adipic Acid |

| Amberlyst-35 |

| This compound |

| Bis(2-hydroxyethyl) terephthalate (B1205515) |

| Butyl butoxyethyl adipate |

| Carbon Monoxide |

| Decyl butoxyethyl adipate |

| Dibutyl adipate |

| Diethyl adipate |

| Diethylene glycol |

| Diisopropyl mucate |

| Dimethyl adipate |

| Ethylene glycol |

| Hexyl butoxyethyl adipate |

| Lauryl alcohol |

| Methanol |

| Mucic acid |

| Octyl butoxyethyl adipate |

| Polylactic acid |

| Poly(ethylene adipate) |

| Propylene glycol monomethyl ether |

Structure-Property Relationship Predictions at the Molecular Level

The prediction of the physical and chemical properties of a compound based on its molecular structure is a cornerstone of modern computational chemistry. For this compound, understanding the interplay between its structural features—such as the flexible aliphatic chain, the ester linkages, and the terminal hydroxyl groups—and its macroscopic properties is crucial for its application, particularly in polymer chemistry. Theoretical models and computational simulations provide a powerful lens through which to examine these relationships at a molecular level.

The fundamental principle of structure-property relationships lies in the fact that the arrangement of atoms and the nature of the chemical bonds within a molecule dictate its interactions with other molecules and with energy. These interactions, in turn, govern its bulk properties. For this compound, key structural characteristics that influence its properties include:

The Adipic Acid Backbone: The six-carbon chain of the adipate moiety provides significant flexibility to the molecule. This flexibility is a key determinant of properties such as viscosity and the glass transition temperature of polymers derived from it.

Ester Groups: The two ester linkages are polar and can participate in dipole-dipole interactions. They also influence the molecule's conformational freedom and its susceptibility to hydrolysis.

Terminal Hydroxyl Groups: The presence of -OH groups at both ends of the molecule is a defining feature. These groups are capable of forming strong hydrogen bonds, which significantly impacts properties like boiling point, solubility, and reactivity, especially in polymerization reactions.

Computational approaches, such as Quantitative Structure-Property Relationship (QSPR) models, are instrumental in predicting the properties of esters. mdpi.comresearchgate.net These models establish a mathematical correlation between the chemical structure, represented by molecular descriptors, and a specific property. mdpi.com Although specific QSPR studies extensively detailing this compound are not widely published, the methodology is broadly applicable. Molecular descriptors for this compound, such as its molecular weight, logP (octanol-water partition coefficient), and polar surface area, can be calculated and used to estimate various physical and chemical characteristics.

Molecular dynamics (MD) simulations offer another avenue for predicting properties by simulating the movement of atoms and molecules over time. acs.org While specific MD studies on this compound are not readily found in the literature, research on similar adipate esters, like di(2-ethylhexyl) adipate (DEHA), demonstrates the utility of this approach. acs.org Such simulations can predict bulk properties like density and viscosity from the fundamental interactions at the molecular level. acs.org

Computed Molecular Properties

A number of key molecular properties for this compound have been computed and are available through resources like PubChem. These predicted values offer a quantitative glimpse into the molecule's expected behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 234.25 g/mol | nih.gov |

| XLogP3 | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Exact Mass | 234.11033829 Da | nih.gov |

| Polar Surface Area | 92.72 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

| Complexity | 181 | nih.gov |

These computed descriptors form the basis for structure-property relationship predictions. For instance, the negative XLogP3 value suggests a degree of hydrophilicity, which is consistent with the presence of the two hydroxyl groups. The high count of hydrogen bond acceptors and donors indicates the potential for strong intermolecular interactions, influencing properties like boiling point and viscosity. The number of rotatable bonds points to the molecule's conformational flexibility, a key factor in its role as a monomer in polyester synthesis. researchgate.net

Analytical Characterization Techniques in Bis 2 Hydroxyethyl Adipate Research

Chromatographic Separations and Mass Spectrometry

Chromatographic and mass spectrometric methods are indispensable for the detailed molecular characterization of bis(2-hydroxyethyl) adipate (B1204190), providing insights into its purity, oligomeric distribution, and the identification of any volatile components or degradation byproducts.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of oligomers and polymers. ndhu.edu.twnih.gov For bis(2-hydroxyethyl) adipate and its higher oligomers, GPC separates molecules based on their hydrodynamic volume in solution. ndhu.edu.twaccessscience.com Smaller molecules diffuse into the pores of the column's stationary phase and thus have a longer elution time, while larger molecules are excluded and elute more quickly. nih.gov

The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a more uniform sample. This is particularly important in polymer synthesis, as the molecular weight distribution significantly influences the material's physical and mechanical properties. In the context of this compound, GPC can be used to monitor the progress of polymerization reactions and to characterize the final product.

Table 1: Typical GPC Parameters for Oligoester Analysis

| Parameter | Description |

|---|---|

| Instrument | EcoSEC GPC System or similar |

| Columns | TSKgel SuperH3000 (6.0 mm ID x 15 cm) x 2 |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 0.6 mL/min |

| Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

This table presents a representative set of GPC conditions for the analysis of oligomers, which can be adapted for this compound. theanalyticalscientist.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. sielc.commdpi.comhitachi-hightech.comresearchgate.net It is particularly valuable for assessing the purity of the compound and for detecting and quantifying non-volatile degradation products that may form during synthesis, storage, or use. shu.ac.uk

Reverse-phase HPLC is a common mode for the analysis of adipate esters. sielc.com In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More hydrophobic compounds are retained longer on the column. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. sielc.com The addition of an acid, such as phosphoric acid, can improve peak shape and resolution. sielc.com For applications requiring mass spectrometry detection, a volatile acid like formic acid is used instead. sielc.com

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 or equivalent C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV at 224 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

This table outlines typical HPLC conditions for the analysis of this compound and related compounds. sielc.comhitachi-hightech.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to identify and quantify volatile and semi-volatile organic compounds. oecd.orgnih.gov In the context of this compound research, GC-MS is instrumental in detecting residual starting materials, such as ethylene (B1197577) glycol and adipic acid (if derivatized), as well as any volatile degradation products that may arise from thermal stress or environmental exposure.

The sample is first vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. oecd.org For complex matrices, sample preparation steps such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest. nih.gov

Table 3: Representative GC-MS Parameters for Adipate Ester Analysis

| Parameter | Description |

|---|---|

| GC System | Agilent 7820A or similar |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| MS System | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

This table provides a general set of GC-MS conditions that can be adapted for the analysis of volatile compounds related to this compound. nih.govresearchgate.net

X-ray Diffraction and Scattering Techniques

X-ray techniques are fundamental for probing the solid-state structure of materials. For this compound, which can exist in amorphous or semi-crystalline states, X-ray diffraction and scattering provide invaluable information about its crystalline structure and larger-scale morphological features.

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a primary technique for investigating the crystalline structure of materials. ndhu.edu.twwikipedia.org By analyzing the angles and intensities of X-rays diffracted by the atomic planes within a crystalline sample, WAXD can be used to determine the unit cell dimensions, crystal symmetry, and the degree of crystallinity of semi-crystalline polymers and oligomers. wikipedia.org